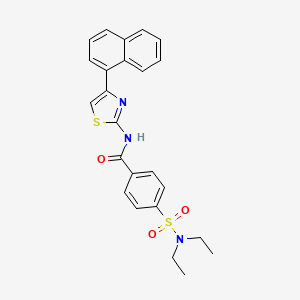

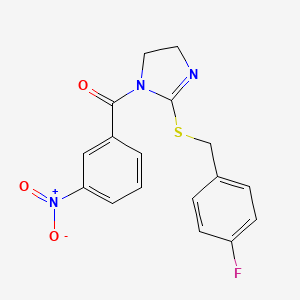

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone, also known as FBIT-NPM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FBIT-NPM is a small molecule that belongs to the class of imidazole derivatives, and it has been shown to exhibit promising biological activities in various in vitro and in vivo studies. In

Scientific Research Applications

Synthesis and Structural Analysis

- Catalyst- and Solvent-Free Synthesis : A study demonstrated an efficient approach for the regioselective synthesis of related heterocyclic compounds, highlighting the utility of microwave-assisted processes under catalyst- and solvent-free conditions for creating complex molecules with potential biological activity (Moreno-Fuquen et al., 2019).

Biological and Chemical Properties

- Luminescence Sensitization : Research into thiophenyl-derivatized nitrobenzoic acid ligands evaluated their potential as sensitizers for Eu(III) and Tb(III) luminescence, a study that exemplifies the exploration of organic compounds in enhancing the luminescence properties for potential applications in bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Antioxidant and Antimicrobial Studies

- Antioxidant and Antimicrobial Activities : Compounds structurally related to the query have been synthesized and evaluated for their antioxidant and antimicrobial properties, showing potential as novel agents for therapeutic applications. This highlights the interest in developing new compounds with enhanced biological activities (Çetinkaya et al., 2012).

Material Science and Optical Properties

- Fluorophores Enhancement : A study focused on the synthesis and characterization of fluorinated fluorophores, indicating that fluorination can significantly enhance photostability and spectroscopic properties, which could be relevant for the development of novel materials with specific optical properties (Woydziak et al., 2012).

Analytical Chemistry Applications

- High-Performance Liquid Chromatography (HPLC) : Research into the use of novel fluorescent labeling reagents for amino acids in HPLC analyses underscores the ongoing need for compounds that can serve as effective probes or labels in analytical chemistry, enhancing detection sensitivity and specificity (Watanabe & Imai, 1981).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in the function of these targets . For example, some indole derivatives have been shown to inhibit the replication of various viruses .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to downstream effects such as the inhibition of viral replication .

Result of Action

It is known that indole derivatives can have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-6-4-12(5-7-14)11-25-17-19-8-9-20(17)16(22)13-2-1-3-15(10-13)21(23)24/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAQIRYNVUALGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)